molecular formula C14H11NO2 B13154482 7-Amino-9H-fluorene-4-carboxylic acid CAS No. 917615-38-4

7-Amino-9H-fluorene-4-carboxylic acid

Katalognummer: B13154482
CAS-Nummer: 917615-38-4
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: ITMYGQXXCCNZRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-9H-fluorene-4-carboxylic acid typically involves the nitration of fluorene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-9H-fluorene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Amino-9H-fluorene-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Amino-9H-fluorene-4-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-9H-fluorene-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the fluorene backbone. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

917615-38-4

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

7-amino-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H11NO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6,15H2,(H,16,17)

InChI-Schlüssel

ITMYGQXXCCNZRV-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.